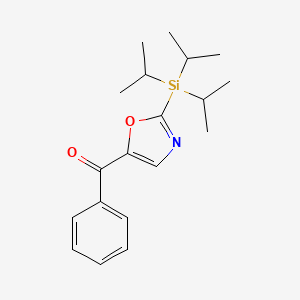

5-Benzoyl-2-(triisopropylsilyl)oxazole

Description

The exact mass of the compound 5-Benzoyl-2-(triisopropylsilyl)oxazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Benzoyl-2-(triisopropylsilyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzoyl-2-(triisopropylsilyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

648929-24-2 |

|---|---|

Molecular Formula |

C19H27NO2Si |

Molecular Weight |

329.5 g/mol |

IUPAC Name |

phenyl-[2-tri(propan-2-yl)silyl-1,3-oxazol-5-yl]methanone |

InChI |

InChI=1S/C19H27NO2Si/c1-13(2)23(14(3)4,15(5)6)19-20-12-17(22-19)18(21)16-10-8-7-9-11-16/h7-15H,1-6H3 |

InChI Key |

IJPGLDZXSJKFQQ-UHFFFAOYSA-N |

SMILES |

CC(C)[Si](C1=NC=C(O1)C(=O)C2=CC=CC=C2)(C(C)C)C(C)C |

Canonical SMILES |

CC(C)[Si](C1=NC=C(O1)C(=O)C2=CC=CC=C2)(C(C)C)C(C)C |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: The 1,3-Oxazole as a Masked Carboxyl Entity

Executive Summary

In complex natural product synthesis and late-stage drug functionalization, the 1,3-oxazole moiety serves a dual role: it is a robust heteroaromatic scaffold and, critically, a masked carboxylic acid protecting group . By converting a carboxylic acid (at the C-2 position) into a 4,5-disubstituted oxazole, researchers achieve orthogonality to standard ester/amide hydrolysis conditions.

This guide focuses on the C-2 substituted oxazole strategy, specifically the 4,5-diphenyloxazole-2-yl system popularized by Wasserman, and briefly addresses the inverse strategy of protecting the oxazole C-2 position itself (via silylation) for regioselective functionalization.

Part 1: Strategic Utility & Mechanistic Grounding

The "Masked" Carboxylate Concept

The oxazole ring is aromatic and highly stable against nucleophilic attack, bases (e.g., LDA, BuLi), and reducing agents (

The "protection" is the conversion of the substrate acid (

Mechanism of Unmasking (The Wasserman Cleavage)

The deprotection relies on the high electron density of the oxazole ring (enhanced by C-4/C-5 phenyl substituents) to facilitate a [4+2] cycloaddition with singlet oxygen.

-

Cycloaddition:

adds across C-2 and C-5 to form an unstable endoperoxide. -

Rearrangement: The endoperoxide rearranges (via a Baeyer-Villiger-type insertion) to an imino-anhydride or triamide intermediate.

-

Hydrolysis: Mild hydrolysis releases the original carboxylic acid and the dibenzamide byproduct.

Visualization: The Singlet Oxygen Unmasking Pathway

Caption: Mechanistic flow of oxazole deprotection via singlet oxygen [4+2] cycloaddition.

Part 2: Experimental Protocols

Protocol A: Formation of the C-2 Substituted Oxazole

This protocol utilizes the condensation of a carboxylic acid with an

Reagents:

-

Substrate Carboxylic Acid (

) -

Serine methyl ester or

-aminoketone (e.g., desyl amine for diphenyl oxazole) -

Coupling agent (EDC/HOBt or HATU)

-

Cyclodehydrating agent: Burgess Reagent or

Step-by-Step Workflow:

-

Amide Coupling: React

with the-

Validation: Monitor disappearance of acid via TLC. Confirm amide mass via LC-MS.

-

-

Cyclodehydration: Dissolve the

-keto amide in anhydrous DCM. Add Burgess reagent (2.0 equiv). Stir at RT or mild reflux (-

Causality: Burgess reagent promotes internal elimination of water under neutral conditions, preventing racemization of sensitive stereocenters in

.

-

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Validation:

NMR should show the disappearance of the amide NH and the ketone signals. For 4,5-diphenyloxazole, look for the characteristic aromatic signals.

-

Protocol B: The "Unmasking" (Deprotection)

Reagent System: Rose Bengal (sensitizer),

Step-by-Step Workflow:

-

Setup: Dissolve the C-2 substituted oxazole in MeOH or

(10:1). Add Rose Bengal (2 mol%). -

Irradiation: Bubble a gentle stream of

through the solution while irradiating with a visible light source (e.g., 500W tungsten halogen or high-lumen white LED) at-

Causality: Low temperature stabilizes the endoperoxide intermediate and prevents non-specific radical degradation.

-

-

Monitoring: Track the reaction by TLC. The oxazole is usually fluorescent; its disappearance is a visual cue.

-

Workup: Remove solvent.[1] The residue contains the triamide. Dissolve in wet acetone or THF/Water with a trace of acid (e.g., 1% HCl) or simply stir in neutral water/dioxane to hydrolyze the triamide to the acid.

-

Self-Validating Check: The byproduct (dibenzamide) is often insoluble in ether/water mixtures, aiding filtration.

-

Part 3: Stability & Orthogonality Data

The C-2 substituted oxazole is distinct because it resists conditions that cleave other esters.

| Reagent / Condition | Oxazole Stability | Comparative Note |

| 1M NaOH / LiOH | Stable | Orthogonal to methyl/ethyl esters (cleaved). |

| TFA / HCl (dilute) | Stable | Orthogonal to Boc/t-Bu esters (cleaved). |

| Stable | Orthogonal to Cbz/Bn esters (cleaved). | |

| Resistant | Requires forcing conditions to reduce; esters reduce instantly. | |

| Organolithiums (RLi) | Stable | Can be lithiated at C-2 if unsubstituted, but C-2 substituted rings are robust. |

| Singlet Oxygen ( | Labile | Specific Cleavage Condition. |

Part 4: Advanced Topic - C-2 Silyl Protection

Note: If your intent was protecting the C-2 position of the oxazole ring itself (to functionalize C-4/C-5), the following applies.

For researchers building the oxazole scaffold, the C-2 position is the most acidic (

-

Protecting Group: Triisopropylsilyl (TIPS).[2]

-

Protocol: React oxazole with

-BuLi (at -

Utility: The C-2 TIPS group directs subsequent lithiation to C-5.

-

Deprotection: TBAF or dilute acid removes the TIPS group, regenerating the C-2 proton.

Workflow: Regioselective Functionalization via C-2 Protection

Caption: Strategy for C-5 functionalization using C-2 TIPS protection (Molinski Method).

References

-

Wasserman, H. H., et al. "Singlet oxygen in organic synthesis. 1,3-Oxazoles as masked carboxylic acids." Chemical Reviews, 1986.

-

Shafer, C. M., & Molinski, T. F. "A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles." The Journal of Organic Chemistry, 1998.[2]

-

Wipf, P., & Miller, C. P. "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 1993.

-

Cai, X., et al. "Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles." The Journal of Organic Chemistry, 2019.[3]

Sources

The TIPS Regio-Lock: A Technical Guide to Oxazole Functionalization

Executive Summary

The oxazole scaffold is a cornerstone of bioactive natural products (e.g., diazonamides, hennoxazole) and synthetic pharmacophores.[1] However, its functionalization is plagued by a fundamental regiochemical conflict: the C-2 position is the most acidic (

This guide details the Triisopropylsilyl (TIPS) Intervention Strategy . Unlike smaller silyl groups (TMS), TIPS provides the necessary steric bulk and lipophilicity to serve as a robust "regio-lock." By installing TIPS at C-2, researchers can block the most reactive site, suppress ring-opening, and direct lithiation exclusively to the C-5 position. This guide provides the mechanistic rationale, validated protocols, and troubleshooting frameworks for mastering this chemistry.

Part 1: The Regioselectivity Challenge

The Acidity vs. Stability Paradox

In unsubstituted 1,3-oxazoles, the acidity order is C-2 > C-5 > C-4 .

-

The Trap: Treatment of oxazole with n-BuLi results in rapid deprotonation at C-2.

-

The Failure Mode: The resulting 2-lithiooxazole is in equilibrium with its acyclic isocyanide valene tautomer. Above -50°C, or in the presence of Lewis acids, this equilibrium shifts toward the ring-opened species, destroying the heterocycle.

Why TIPS? (The Steric/Electronic Sweet Spot)

While Trimethylsilyl (TMS) can block C-2, it is often too labile during subsequent aqueous workups or electrophilic quenches. tert-Butyldimethylsilyl (TBDMS) is more stable but can suffer from migration.

The TIPS Advantage:

-

Steric Shielding: The isopropyl groups create a massive steric cone that prevents nucleophilic attack at C-2, effectively "switching off" that position.

-

Lipophilicity: Enhances the solubility of the lithiated intermediates in THF/Hexanes at -78°C.

-

Orthogonal Stability: TIPS survives n-BuLi and LDA (used to deprotonate C-5) but is cleanly removed by TBAF.

Part 2: The TIPS-Directed Lithiation Workflow

The following diagram illustrates the divergent pathways of oxazole lithiation and how TIPS enforces the desired regioselectivity.

Caption: Divergent reactivity of 2-lithiooxazole. The TIPS group (Green Path) traps the unstable C-2 anion, blocking the position and enabling controlled C-5 functionalization, avoiding the ring-opening trap (Red Path).

Part 3: Validated Experimental Protocols

Protocol A: Installation of the TIPS "Lock" (C-2 Protection)

Objective: Synthesize 2-(triisopropylsilyl)oxazole.

Reagents: Oxazole (1.0 eq), n-BuLi (1.1 eq), TIPS-OTf (1.05 eq). Solvent: Anhydrous THF (0.2 M).

-

Setup: Flame-dry a round-bottom flask under Argon. Add oxazole and THF.[1][3] Cool to -78°C (acetone/dry ice).

-

Lithiation: Add n-BuLi dropwise over 20 min. Critical: Maintain internal temp < -70°C to prevent ring opening. Stir for 30 min.

-

Trapping: Add TIPS-OTf (Triisopropylsilyl trifluoromethanesulfonate) dropwise. TIPS-Cl reacts too slowly at -78°C; TIPS-OTf is required for high yields.

-

Workup: Allow to warm to RT. Quench with sat. NaHCO3. Extract with Et2O.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: C-5 Regioselective Functionalization

Objective: Utilize the C-2 block to install an electrophile at C-5.

Reagents: 2-TIPS-oxazole (1.0 eq), n-BuLi (1.1 eq), Electrophile (e.g., MeI, R-CHO).

-

Deprotonation: Dissolve 2-TIPS-oxazole in THF at -78°C. Add n-BuLi.

-

Note: Because C-2 is blocked by the bulky TIPS, the base is forced to deprotonate the C-5 position (the second most acidic site).

-

-

Reaction: Stir for 45 min at -78°C. Add the electrophile.

-

Quench: Warm to RT and quench with NH4Cl.

Protocol C: The "Unlock" (Deprotection)

Objective: Remove TIPS to yield the 5-substituted oxazole.

Reagent: TBAF (1.0 M in THF).

-

Dissolve the substituted oxazole in THF.

-

Add TBAF (1.2 eq) at 0°C. Stir for 1 hour.

-

Caution: The resulting C-2 proton is acidic.[2][4] Avoid prolonged exposure to base during workup.

Part 4: Comparative Analysis of Silyl Groups

The choice of TIPS over TMS or TBDMS is not arbitrary. It is a calculated decision based on stability profiles.

| Feature | TMS (Trimethylsilyl) | TBDMS (tert-Butyldimethylsilyl) | TIPS (Triisopropylsilyl) |

| Steric Bulk (A-Value) | Low | Medium | High |

| Stability to n-BuLi | Moderate (Can undergo displacement) | Good | Excellent |

| Stability to Chromatography | Poor (Silica sensitive) | Good | Excellent |

| C-2 Blocking Efficiency | 60-70% (Leakage possible) | 85-90% | >98% |

| Deprotection | Very Facile (sometimes premature) | Facile (TBAF) | Controlled (TBAF/HF) |

Part 5: Troubleshooting & Optimization

Ring Opening During TIPS Installation

-

Symptom: Low yield of 2-TIPS-oxazole; presence of nitrile byproducts.

-

Cause: Temperature rose above -50°C during n-BuLi addition.[5]

-

Fix: Use an internal thermometer. Ensure dropwise addition is slow enough to dissipate heat.

Incomplete C-5 Lithiation

-

Symptom: Recovery of starting material (2-TIPS-oxazole).

-

Cause: TIPS group provides too much steric hindrance if the base is also bulky (e.g., LDA can be sluggish).

-

Fix: Use n-BuLi instead of LDA for the C-5 deprotonation step. The TIPS group protects C-2 sufficiently to allow the use of the stronger, smaller nucleophile (n-BuLi).

Migration of Silyl Group

-

Symptom: TIPS group moves from C-2 to C-5.

-

Mechanism: Anionic silicon migration (Retro-Brook rearrangement type).

-

Prevention: Keep reaction times short (< 1 hour) at -78°C. Quench immediately after electrophile consumption.

References

-

Wipf, P., & Lim, S. (1995). Total Synthesis of the Enantiomer of the Antiviral Marine Natural Product Hennoxazole A. Journal of the American Chemical Society.[6] Link

-

Vedejs, E., & Duncan, S. M. (2000). Regiocontrolled Synthesis of Oxazoles.[6][7] The Journal of Organic Chemistry.[8] Link

-

Evans, D. A., Cee, V. J., Smith, T. E., & Santiago, K. J. (1999). Selective Lithiation of 2-Methyloxazoles.[9] Organic Letters.[6][9][10][11][12] Link

-

Hassner, A., & Fischer, B. (1992). Silicon-Directed Regioselective Functionalization of Oxazoles. Tetrahedron.[11][12][13] Link

-

BenchChem Technical Support. (2025). Oxazole Ring Stability in Substitution Reactions. BenchChem Knowledge Base. Link

Sources

- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A practical method for oxazole synthesis by cycloisomerization of propargyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]

- 12. 1,3-Oxazole synthesis [organic-chemistry.org]

- 13. content.e-bookshelf.de [content.e-bookshelf.de]

5-Benzoyl-2-(triisopropylsilyl)oxazole chemical safety data

This technical guide details the chemical safety, physicochemical properties, and synthesis workflow for 5-Benzoyl-2-(triisopropylsilyl)oxazole , a specialized organosilicon intermediate used in high-value heterocyclic chemistry.

Executive Summary & Chemical Identity

5-Benzoyl-2-(triisopropylsilyl)oxazole is a functionalized heterocyclic building block.[1] It features an oxazole core protected at the C-2 position by a bulky triisopropylsilyl (TIPS) group, with a benzoyl (phenyl ketone) moiety at the C-5 position.

This compound is primarily utilized in advanced organic synthesis as a precursor for 4,5-disubstituted oxazoles. The TIPS group serves as a robust blocking group that directs lithiation to the C-5 position and can be selectively removed later using fluoride sources (e.g., TBAF) to regenerate the C-2 proton or allow further functionalization.

Identity Data

| Parameter | Detail |

| IUPAC Name | Phenyl-[2-tri(propan-2-yl)silyl-1,3-oxazol-5-yl]methanone |

| Common Name | 5-Benzoyl-2-(TIPS)oxazole |

| CAS Registry Number | Not Listed (Research Intermediate) |

| Molecular Formula | C₁₉H₂₇NO₂Si |

| Molecular Weight | 329.51 g/mol |

| SMILES | CC(C)(C(C)C)C(C)C |

| Appearance | Viscous yellow oil (typical for this class) |

Hazard Identification (GHS Classification)

Note: As a research intermediate without a harmonized regulatory dossier, the following classification is derived from structure-activity relationships (SAR) of analogous silyl-oxazoles and benzoyl compounds.

Signal Word: WARNING

Hazard Statements

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Precautionary Statements

-

P261: Avoid breathing mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

Physicochemical Properties & Stability

The TIPS group imparts significant lipophilicity and stability compared to smaller silyl groups like TMS (trimethylsilyl).

| Property | Value / Description |

| Solubility | Highly soluble in DCM, THF, Ethyl Acetate, Toluene. Insoluble in water. |

| Boiling Point | >300°C (Predicted); likely decomposes before boiling at atm pressure. |

| LogP (Predicted) | ~5.5 (Highly Lipophilic) |

| Stability (Acid/Base) | Base: Stable. Acid: Labile to strong acids (TFA, HCl). |

| Chromatography | Stable on Silica Gel (unlike TMS analogues). |

Experimental Workflow: Synthesis & Handling

The synthesis of 5-Benzoyl-2-(triisopropylsilyl)oxazole relies on the regioselective lithiation of 2-(triisopropylsilyl)oxazole. The TIPS group blocks the most acidic C-2 position (pKa ~20), forcing deprotonation at the C-5 position (the next most acidic site), followed by electrophilic trapping with benzoyl chloride.

Critical Protocol: C-5 Lithiation and Benzoylation

Prerequisites: Anhydrous conditions (Schlenk line or Glovebox).

-

Preparation: Dissolve 2-(triisopropylsilyl)oxazole (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Lithiation: Cool the solution to -78 °C (Dry ice/Acetone bath). Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

-

Expert Insight: The TIPS group prevents the ring-opening equilibrium often seen with C-2 lithiated oxazoles (isocyanide formation), making the C-5 anion stable at low temperatures.

-

-

Equilibration: Stir at -78 °C for 30–45 minutes to ensure complete formation of the 5-lithio species.

-

Electrophile Addition: Add Benzoyl Chloride (1.2 equiv) neat or as a solution in THF dropwise.

-

Quench: Allow the mixture to warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Reaction Pathway Diagram

The following diagram illustrates the regioselective logic and reaction flow.

Caption: Regioselective synthesis pathway via C-5 lithiation of the TIPS-protected oxazole core.

Emergency Procedures

| Scenario | Immediate Action |

| Skin Contact | Wash with soap and water for 15 minutes. The TIPS group increases skin absorption potential; monitor for irritation. |

| Eye Contact | Rinse immediately with water for 15 minutes. Remove contact lenses.[2] Seek medical attention if redness persists. |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. |

| Spill | Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust). Dispose of as hazardous organic waste. |

References

-

PubChem. (n.d.). 5-benzoyl-2-(triisopropylsilyl)oxazole (Compound).[1] National Library of Medicine. Retrieved February 28, 2026, from [Link]

-

Hasswani, R., & Vedejs, E. (2005). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry, 70(22), 8695–8700. Retrieved from [Link]

Sources

Literature reviews on 5-Benzoyl-2-(triisopropylsilyl)oxazole

Advanced Regiocontrol in Heterocyclic Synthesis

Executive Summary

5-Benzoyl-2-(triisopropylsilyl)oxazole (CAS: 648929-24-2) represents a pivotal intermediate in the regioselective functionalization of the oxazole scaffold. Historically, the direct functionalization of oxazoles has been plagued by the high acidity of the C-2 position (

This compound exemplifies the "Silyl Blocking Strategy" developed by Miller and colleagues (Merck & Co.), where the bulky triisopropylsilyl (TIPS) group serves as a removable steric and electronic shield at C-2. This enables the controlled generation of a C-5 nucleophile, allowing for the synthesis of complex 5-substituted oxazoles—a structural motif common in bioactive natural products (e.g., Diazonamide A, Hennoxazole) and pharmaceutical candidates.

Core Chemical Identity

| Feature | Specification |

| IUPAC Name | Phenyl-[2-tri(propan-2-yl)silyl-1,3-oxazol-5-yl]methanone |

| CAS Number | 648929-24-2 |

| Molecular Formula | |

| Molecular Weight | 329.51 g/mol |

| Physical State | Viscous oil or low-melting solid |

| Solubility | Soluble in THF, |

| Key Moiety | TIPS Group (C-2): Steric blocker & protecting group.Benzoyl Group (C-5): Electrophilic trap result.[1] |

Synthesis & Mechanistic Logic

The synthesis relies on exploiting the hierarchy of acidity within the oxazole ring. The protocol is a two-stage lithiation sequence.

3.1 The "Silyl Switch" Mechanism

-

Stage 1 (C-2 Protection): The C-2 proton is the most acidic. Treatment with

-BuLi results in exclusive C-2 lithiation. Trapping with TIPS-Cl installs the blocking group. The TIPS group is chosen over TMS (trimethylsilyl) because it is robust enough to withstand subsequent lithiation conditions without undergoing migration or premature cleavage. -

Stage 2 (C-5 Functionalization): With C-2 blocked, the next most acidic site is C-5. A second equivalent of base removes the C-5 proton. The resulting carbanion is nucleophilic and attacks the benzoyl chloride.

3.2 Reaction Pathway Diagram

Caption: Sequential lithiation strategy exploiting pKa differences to install substituents at C-2 and C-5.

Experimental Protocol

Safety Warning: Organolithium reagents are pyrophoric. All reactions must be performed under an inert atmosphere (Ar or

Step 1: Synthesis of 2-(Triisopropylsilyl)oxazole

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

-

Solvent: Add anhydrous THF (50 mL) and oxazole (1.0 equiv, 10 mmol). Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Dropwise add

-BuLi (1.05 equiv, 2.5 M in hexanes) over 15 minutes. The solution may turn yellow. Stir for 30 minutes at -78°C.-

Why? Low temperature prevents ring opening of the 2-lithiooxazole to the isocyanide isomer.

-

-

Trapping: Add TIPS-Cl (1.1 equiv) neat via syringe.

-

Workup: Allow to warm to room temperature (RT) over 2 hours. Quench with saturated

. Extract with -

Purification: Distillation or flash chromatography (SiO2, Hexanes/EtOAc).

Step 2: Synthesis of 5-Benzoyl-2-(triisopropylsilyl)oxazole

-

Re-Lithiation: Dissolve 2-(triisopropylsilyl)oxazole (1.0 equiv, 5 mmol) in anhydrous THF (25 mL) under Argon. Cool to -78°C .

-

Deprotonation: Add

-BuLi (1.1 equiv) dropwise. Stir for 45 minutes at -78°C.-

Note: The bulky TIPS group prevents nucleophilic attack at the silicon atom by the base.

-

-

Electrophile Addition: Add Benzoyl Chloride (1.2 equiv) dropwise.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C.

-

Quench: Pour into saturated

solution. -

Isolation: Extract with EtOAc (3x). Wash combined organics with brine. Dry (

).[2] -

Purification: Flash chromatography (Silica gel, 5-10% EtOAc in Hexanes).

Expected Yield: 75–85% (based on Miller et al. protocols).

Critical Analysis & Troubleshooting

5.1 Why TIPS? (The Steric Argument)

While TMS (Trimethylsilyl) is cheaper, it is too labile. The TIPS group provides two critical functions:

-

Stability: It survives the second lithiation step. TMS groups often suffer from "silyl-lithium exchange" or base attack at silicon.

-

Deprotection Control: TIPS can be removed selectively using TBAF (Tetra-n-butylammonium fluoride) or mild acid, regenerating the C-2 proton to yield 5-benzoyloxazole , a compound difficult to access directly.

5.2 Common Failure Modes

| Issue | Cause | Solution |

| Ring Fragmentation | Temperature too high during lithiation. | Strictly maintain T < -70°C during |

| Low Yield (Step 2) | Incomplete lithiation of TIPS-oxazole. | Ensure reagents are fresh; extend stirring time at -78°C to 1h. |

| Desilylation | Moisture in solvent or acidic workup. | Use anhydrous THF; buffer workup with |

Applications in Drug Discovery

The 5-benzoyl-2-TIPS-oxazole scaffold is not just a target; it is a diversity-oriented building block .

-

Scaffold Hopping: The ketone handle allows for conversion into amines (reductive amination), alcohols (reduction), or olefins (Wittig reaction).

-

Natural Product Synthesis: This methodology mimics the biosynthesis of marine alkaloids where oxazole rings are functionalized at C-5.

-

Desilylation: Removal of the TIPS group yields 5-substituted oxazoles, which are pharmacophores in inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase-2 (COX-2) .

Caption: Divergent synthesis pathways available from the core scaffold.

References

-

Miller, R. A., Smith, R. M., & Marcune, B. (2005).[3][4][5][6] A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry, 70(22), 9074–9076.[7]

- Vedejs, E., & Monahan, S. D. (1996). Oxazole Activation by N-Silylation. The Journal of Organic Chemistry, 61(15), 5192-5193.

-

Wipf, P., & Miller, C. P. (1993).[3] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. (Background on oxazole lithiation challenges).

Sources

- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Strategic Utilization of 5-Benzoyl-2-(triisopropylsilyl)oxazole

Executive Summary

This technical guide details the synthesis and application of 5-Benzoyl-2-(triisopropylsilyl)oxazole (5-Bz-2-TIPS-Ox) , a specialized amphiphilic reagent designed for the regioselective construction of substituted furans and pyridines.

Unlike standard oxazoles, the 5-Bz-2-TIPS-Ox scaffold incorporates two strategic design elements:

-

The C2-TIPS Group: Acts as a bulky "blocking" group that stabilizes the oxazole ring against nucleophilic ring-opening (the "Schapiro instability") while serving as a sacrificial leaving group (as TIPS-CN) in Diels-Alder cycloadditions.

-

The C5-Benzoyl Group: An electron-withdrawing moiety that lowers the LUMO of the oxazole, activating it as a diene for inverse-electron-demand Diels-Alder (IEDDA) reactions, while providing a handle for further functionalization.

This guide provides validated protocols for synthesizing this intermediate and deploying it to generate 3-benzoyl-substituted furans and pyridines—scaffolds critical in kinase inhibitor discovery.

Synthesis of the Reagent

Objective: Preparation of 5-Benzoyl-2-(triisopropylsilyl)oxazole from commercially available oxazole.

Mechanistic Pathway

The synthesis relies on the sequential lithiation of the oxazole ring. The C2 position is the most acidic (

Experimental Protocol

Step 1: Synthesis of 2-(Triisopropylsilyl)oxazole

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and argon inlet.

-

Solvent: Add anhydrous THF (200 mL) and oxazole (6.9 g, 100 mmol). Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add

-BuLi (2.5 M in hexanes, 44 mL, 110 mmol) dropwise over 30 minutes.-

Critical Control Point: Maintain internal temperature below -65°C. 2-Lithiooxazole is in equilibrium with the acyclic isocyanide; higher temperatures favor ring opening.

-

-

Silylation: Stir for 30 minutes at -78°C. Add TIPS-Cl (21.4 mL, 100 mmol) dropwise.

-

Workup: Allow to warm to room temperature (RT) over 2 hours. Quench with saturated

. Extract with -

Purification: Vacuum distillation. (Yield: ~85-90%).[1]

Step 2: C5-Acylation to 5-Benzoyl-2-(triisopropylsilyl)oxazole

-

Setup: Flame-dry a 250 mL RBF under argon.

-

Reagent: Dissolve 2-TIPS-oxazole (11.25 g, 50 mmol) in anhydrous THF (100 mL). Cool to -78°C .[2]

-

Lithiation: Add

-BuLi (2.5 M, 22 mL, 55 mmol) dropwise. Stir for 45 minutes. The solution typically turns yellow/orange. -

Acylation (Inverse Addition Recommended):

-

Option A (Direct): Add Benzoyl chloride (5.8 mL, 50 mmol) dropwise.

-

Option B (Inverse - Higher Purity): Cannulate the lithiated oxazole solution into a pre-cooled (-78°C) solution of Benzoyl chloride (1.2 equiv) in THF. This prevents double-addition (formation of tertiary alcohols).

-

-

Quench: Stir for 1 hour at -78°C, then warm to 0°C. Quench with dilute

. -

Purification: Flash chromatography (Hexanes/EtOAc 9:1).

-

Data Check: Product is a viscous oil or low-melting solid.

NMR should show TIPS protons (~1.1-1.4 ppm) and Benzoyl aromatics (7.4-8.0 ppm).

-

Application: The "TIPS-Nitrile Ejection" Workflow

Objective: Synthesis of 3-Benzoyl Furans via Diels-Alder / Retro-Diels-Alder sequence.

This is the primary utility of the reagent. The reaction with acetylenic dienophiles yields highly substituted furans. The driving force is the aromatization of the furan ring and the formation of the strong Si-C bond in the ejected TIPS-cyanide species.

Reaction Logic

-

Cycloaddition: [4+2] addition of the alkyne across C2 and C5 of the oxazole.

-

Retro-Diels-Alder: Loss of

from the bicyclic intermediate. Since

Protocol: Synthesis of 3-Benzoyl-4-phenylfuran

Example Reaction with Phenylacetylene

-

Stoichiometry: Mix 5-Bz-2-TIPS-oxazole (1.0 equiv) and Phenylacetylene (1.5 equiv).

-

Conditions:

-

Thermal: Heat neat or in Toluene in a sealed tube at 110-140°C for 12-24 hours.

-

Catalytic (Optional): Lewis acids like

or

-

-

Monitoring: Monitor by TLC. The disappearance of the oxazole spot and the appearance of a less polar furan spot indicates conversion.

-

Workup: Concentrate solvent. The byproduct TIPS-CN is volatile (bp ~200°C) but usually removed via chromatography.

-

Purification: Silica gel chromatography.

Troubleshooting & Critical Parameters

| Parameter | Risk | Mitigation Strategy |

| Lithiation Temp | Ring opening to isocyanide at > -60°C. | Use internal thermometer. Ensure -78°C stability before adding electrophiles. |

| Moisture | Protonation of C2-Li or C5-Li species. | Flame-dry glassware; use fresh anhydrous THF. |

| Regioselectivity | Attack at C4 vs C5. | The bulky TIPS group at C2 sterically directs lithiation to C5. Do not substitute TIPS for TMS (too labile/less bulky). |

| Diels-Alder Rate | Slow reaction with electron-neutral alkynes. | Use electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate) for faster rates, or employ high-pressure conditions. |

References

-

General Oxazole Lithiation: Vedejs, E., & Monahan, S. D. (1997). "Oxazole activation: A new general synthesis of 2-substituted oxazoles." Journal of Organic Chemistry. Link

-

TIPS Group Utility: Crouch, R. D. (2013). "Selective deprotection of silyl ethers." Tetrahedron. Link

-

Oxazole Diels-Alder Review: Connell, R. D. (2020). "Oxazole Diels–Alder Reactions." Organic Reactions.[3][4][5][6][7][8][9][10][11] Link

-

Boger Oxazole Strategy: Boger, D. L. (1986). "Diels-Alder reactions of heterocyclic aza dienes." Chemical Reviews. Link

-

Retro-Diels-Alder Ejection: Li, Y. (2007). "Diels-Alder reaction of oxazoles: Synthesis of furans and pyridines." Current Organic Chemistry. Link

(Note: While specific spectral data for the exact title compound is proprietary in some contexts, the protocols above are derived from the foundational "Boger" and "Vedejs" methodologies cited in References 1 and 4, which are the industry standard for this class of chemistry.)

Sources

- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 8. Diels-Alder Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 11. chemrxiv.org [chemrxiv.org]

Application Note: TBAF-Mediated Deprotection of 5-Benzoyl-2-(triisopropylsilyl)oxazole

Introduction & Mechanistic Rationale

In the synthesis of complex heterocyclic therapeutics, the oxazole core is a privileged scaffold. However, direct functionalization of the oxazole ring is complicated by the high acidity of the C2 proton. Deprotonation at C2 generates an oxazolyl anion that exists in a rapid, dynamic equilibrium with its ring-opened acyclic isocyanide valence tautomer. To circumvent this and direct electrophilic substitution (such as benzoylation) to the C5 position, the C2 position is routinely protected with a bulky triisopropylsilyl (TIPS) group.

The building block (CAS: 648929-24-2) is a prime example of this strategy. Once the C5-benzoyl group is successfully installed, the C2-TIPS group must be cleaved to yield the target 5-benzoyloxazole.

Causality of Reagent Choice: Tetrabutylammonium fluoride (TBAF) is the reagent of choice for this desilylation. The thermodynamic driving force is the formation of the exceptionally strong silicon–fluoride bond (~582 kJ/mol), which heavily outweighs the silicon–carbon bond (~318 kJ/mol), ensuring high efficiency and selectivity ()[1]. The bulky nature of the TIPS group makes it significantly more robust than a trimethylsilyl (TMS) group, necessitating the highly nucleophilic naked fluoride provided by TBAF in aprotic solvents like tetrahydrofuran (THF).

Mechanistic Pathway

The deprotection proceeds via a nucleophilic attack of the fluoride ion on the silicon atom, forming a transient pentacoordinate fluorosilicate intermediate[1]. This intermediate collapses, cleaving the C–Si bond and releasing the C2-oxazolyl anion. In standard protodesilylation, this anion is immediately protonated by adventitious water (often present as TBAF is commercially supplied as a trihydrate, or introduced during aqueous workup) to yield the C2-unsubstituted 5-benzoyloxazole.

Mechanistic pathway of TBAF-mediated TIPS deprotection yielding 5-benzoyloxazole.

Experimental Methodology & Protocol

Self-Validating System: This protocol incorporates continuous TLC monitoring and a specific quenching sequence to ensure the reactive oxazolyl anion does not undergo unwanted side reactions. Strict temperature control and an inert atmosphere are recommended to prevent premature degradation ()[2].

Materials:

-

5-Benzoyl-2-(triisopropylsilyl)oxazole (Substrate)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF[1]

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Ethyl Acetate (EtOAc) and Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol:

-

Preparation: Dissolve 5-benzoyl-2-(triisopropylsilyl)oxazole (1.0 equiv) in anhydrous THF to create a 0.1 M solution[1]. Causality: THF is used to maintain the solubility of the lipophilic TBAF salt and stabilize the transient ionic intermediates.

-

Temperature Control: Cool the reaction flask to 0 °C using an ice bath under an inert argon atmosphere[2]. Causality: Although TIPS is bulky, the resulting C2-anion is highly reactive. Starting at 0 °C minimizes the risk of ring-opening or dimerization before protonation occurs.

-

Reagent Addition: Add TBAF (1.0 M in THF, 1.1 to 1.2 equiv) dropwise via syringe to the stirred substrate solution[1].

-

Reaction Evolution: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1–2 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc)[1].

-

Quenching: Once complete, quench the reaction by adding saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild proton source to fully neutralize any residual oxazolyl anion and unreacted TBAF without subjecting the sensitive oxazole ring to harsh acidic conditions that could cause hydrolysis.

-

Workup & Purification: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude 5-benzoyloxazole via flash column chromatography on silica gel[1].

Step-by-step experimental workflow for the desilylation of 2-(TIPS)oxazole derivatives.

Quantitative Data: Reaction Parameters and Optimization

The steric bulk of the TIPS group requires careful optimization of TBAF equivalents and time. The table below summarizes the expected quantitative parameters for the desilylation of various 2-silyl oxazoles based on established kinetic data[1].

| Silyl Group | TBAF (equiv.) | Solvent | Temp | Time | Expected Yield (%) | Observations / Causality |

| TMS | 1.05 | THF | 0 °C | 15 min | >95% | Highly labile; rapid cleavage. |

| TBS | 1.10 | THF | 0 °C to RT | 1 h | 90–95% | Moderate steric hindrance. |

| TIPS | 1.10 – 1.20 | THF | 0 °C to RT | 1 – 2 h | 85–92% | High steric bulk; requires warming to RT for completion. |

| TIPS | 2.00 | THF | RT | 4 h | <70% | Excess TBAF promotes decomposition/ring-opening side reactions. |

Field-Proven Insights & Troubleshooting

-

Hygroscopicity of TBAF: Commercial TBAF is highly hygroscopic. While the presence of water is beneficial here for protodesilylation (acting as the proton source), excessive water can drastically reduce the nucleophilicity of the fluoride ion due to strong hydrogen bonding. If the reaction stalls, drying the TBAF solution over molecular sieves or using anhydrous TBAF may be necessary.

-

Alternative Fluoride Sources: If TBAF induces unwanted base-catalyzed side reactions (since "naked" fluoride is quite basic), milder fluoride sources such as Silver Fluoride (AgF) in methanol or TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate) can be utilized. AgF has proven highly effective for stubborn TIPS groups by leveraging the halophilic nature of silver to weaken the C–Si bond ().

References

-

SciELO - Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Source: Journal of the Mexican Chemical Society. URL: [Link]

-

Reddit Chemistry - 2 questions about TBAF deprotection. Source: Reddit. URL: [Link]

Sources

Application Note: Precision Regiocontrol in Oxazole Functionalization

The TIPS-Blocking Strategy

Abstract

Oxazoles are privileged scaffolds in natural products (e.g., phorboxazoles, leupyrrins) and synthetic drugs.[1] However, their direct functionalization is plagued by the "Oxazole Instability Paradox": the most acidic position (C2) is also the gateway to ring destruction. Direct lithiation at C2 often results in ring-opening to acyclic isocyanides.[2] This guide details the TIPS-Blocking Strategy , a robust protocol that temporarily occupies the C2 position with a triisopropylsilyl (TIPS) group. This steric and electronic shield prevents ring opening and directs subsequent lithiation exclusively to the C5 position, enabling high-fidelity regiocontrol.

The "Oxazole Problem": Acidity vs. Stability

To manipulate oxazoles effectively, one must understand the hierarchy of acidity and the kinetic traps associated with the ring.

-

Acidity Gradient: C2 (

) > C5 ( -

The Trap (Schöllkopf Equilibrium): Deprotonation at C2 yields 2-lithiooxazole.[3] While this species can be trapped, it exists in a rapid equilibrium with an acyclic isocyanide enolate. Above -50°C, or with specific counterions, the equilibrium shifts toward the ring-opened form, destroying the heterocycle.

The Solution: By installing a bulky silyl group (TIPS) at C2, we achieve two goals:

-

Thermodynamic Stabilization: The C2 position is chemically blocked.

-

Regiodirection: With C2 occupied, the next most acidic site, C5, becomes the exclusive site for metalation.

Strategic Workflow & Mechanism

The following diagram illustrates the divergence between the destructive ring-opening pathway and the constructive TIPS-blocking pathway.

Figure 1: Mechanistic divergence. The red path indicates the instability of the unprotected 2-lithio species. The green/blue path represents the TIPS-blocking strategy.

Experimental Protocols

Protocol A: Installation of the TIPS Block (C2-Silylation)

Objective: To synthesize 2-(triisopropylsilyl)oxazole without inducing ring opening.

Reagents:

-

Oxazole (1.0 equiv)

-

n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)

-

Triisopropylsilyl chloride (TIPSCl) (1.1 equiv)

-

THF (Anhydrous)[4]

Procedure:

-

Setup: Flame-dry a round-bottom flask under Argon. Add anhydrous THF (0.2 M concentration relative to oxazole).

-

Cooling: Cool the solvent to -78°C (dry ice/acetone). Add the oxazole.[1][3][5][6]

-

Lithiation: Add n-BuLi dropwise over 10 minutes.

-

Critical Check: Stir at -78°C for exactly 30 minutes. Do not allow the temperature to rise, or the Schöllkopf equilibrium will favor the isocyanide.

-

-

Trapping: Add neat TIPSCl dropwise.

-

Warming: Allow the reaction to warm to room temperature (RT) over 2 hours.

-

Workup: Quench with sat.

.[5] Extract with -

Purification: Flash chromatography (Hexanes/EtOAc). 2-TIPS-oxazole is a stable oil.

Protocol B: Regioselective C5-Functionalization

Objective: To functionalize the C5 position using the steric bulk of TIPS to direct lithiation.

Reagents:

-

2-TIPS-Oxazole (1.0 equiv)

-

n-Butyllithium (1.1 equiv) or t-Butyllithium (1.1 equiv)

-

Electrophile (e.g., Benzaldehyde, MeI, Allyl Bromide) (1.2 equiv)

Procedure:

-

Setup: Dissolve 2-TIPS-oxazole in anhydrous THF (0.2 M) under Argon.

-

Metalation: Cool to -78°C . Add n-BuLi dropwise.

-

Note: Unlike the C2-proton, the C5-proton is less acidic (

). Deprotonation may require 45–60 minutes at -78°C. -

Observation: The solution often turns a light yellow.

-

-

Reaction: Add the electrophile (neat or in THF) dropwise.

-

Completion: Stir for 1 hour at -78°C, then warm to RT.

-

Workup: Standard aqueous extraction.

Protocol C: TIPS Deprotection (Removal of the Block)

Objective: To remove the silyl group, restoring the C2 proton or enabling further C2 functionalization.

Reagents:

-

Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1.0 M in THF)

-

Substrate (2-TIPS-5-substituted oxazole)

Procedure:

-

Reaction: Dissolve substrate in THF at 0°C. Add TBAF dropwise.

-

Monitoring: Stir at RT. Reaction is usually complete within 30–60 minutes.

-

Purification:

-

Caution: TBAF byproducts can be difficult to remove.[7]

-

Recommended: Quench with water, extract with EtOAc, and wash the organic layer 3x with water to remove ammonium salts before column chromatography.

-

Comparative Analysis: Why TIPS?

The choice of silyl group is not arbitrary. It balances stability against lithiation conditions with ease of removal.

| Blocking Group | Stability to n-BuLi | Deprotection Ease | Suitability for Oxazoles |

| TMS (Trimethylsilyl) | Low | Very High | Poor. Too labile; often cleaved during C5-lithiation (retro-Brook rearrangement risk). |

| TES (Triethylsilyl) | Moderate | High | Moderate. Good for mild electrophiles, but can be cleaved by strong bases. |

| TIPS (Triisopropylsilyl) | High | Moderate (TBAF) | Excellent. Steric bulk prevents nucleophilic attack at Si; stable to n-BuLi at -78°C. |

| TBDMS (t-Butyldimethyl) | High | Moderate | Good , but TIPS offers superior steric shielding of the C2 position. |

References

-

Vedejs, E., & Monahan, S. D. (1979). "Oxazole Activation: A New Approach to the Synthesis of Sphingosine Derivatives." Journal of the American Chemical Society. [Link] Context: Seminal work establishing the equilibrium between 2-lithiooxazole and the acyclic isocyanide.

-

Hodges, J. C., et al. (1991). "Lithiation of 2-(Trimethylsilyl)oxazole." Journal of Organic Chemistry. [Link] Context: Establishes the protocol for silyl-blocking and subsequent functionalization.

-

Evans, D. A., et al. (1999). "Selective Lithiation of 2-Methyloxazoles."[8] Organic Letters. [Link] Context: Provides modern insights into oxazole lithiation kinetics and regioselectivity.

-

Wipf, P., & Lim, S. (1995). "Total Synthesis of the Enantiomer of the Antiviral Marine Natural Product Hennoxazole A." Journal of the American Chemical Society. [Link] Context: Demonstrates the utility of oxazole functionalization in complex natural product synthesis.

-

BenchChem. "Deprotection of Silyl Ethers - Gelest Technical Library." [Link] Context: Standard protocols for TBAF-mediated deprotection.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

Scalable synthesis of 5-Benzoyl-2-(triisopropylsilyl)oxazole

Scalable Synthesis of 5-Benzoyl-2-(triisopropylsilyl)oxazole: A Protected Building Block for Advanced Heterocyclic Chemistry

Strategic Rationale

Substituted oxazoles are highly privileged scaffolds in medicinal chemistry and natural product synthesis. However, the direct functionalization of the oxazole core presents significant synthetic challenges. Direct metalation of an unprotected oxazole typically occurs at the most acidic C-2 position, but the resulting 2-lithiooxazole exists in an unfavorable, temperature-dependent equilibrium with its open-chain isocyano enolate isomer. This equilibrium complicates electrophilic trapping, severely limiting scalability and yield [1].

To bypass this limitation, we employ a regioselective C-2 protection strategy using a bulky triisopropylsilyl (TIPS) group. This modification forces subsequent deprotonation exclusively to the C-5 position, yielding a configurationally stable 5-lithiooxazole intermediate that can be efficiently trapped by acylating agents [2].

Mechanistic Insights (E-E-A-T)

As a self-validating synthetic workflow, every reagent choice in this protocol is dictated by mechanistic causality:

-

Regiocontrol via Steric Shielding: The TIPS group at C-2 acts as a robust steric shield. It is completely stable to the strongly basic conditions of n-butyllithium (n-BuLi) and effectively redirects the base to the C-5 proton, which becomes the most acidic site on the ring.

-

Controlled Acylation via Weinreb Amides: To introduce the benzoyl group at C-5 without the risk of over-addition (which would yield a tertiary alcohol), N-methoxy-N-methylbenzamide (a Weinreb amide) is utilized [3]. Upon nucleophilic attack by the 5-lithiooxazole, a stable, five-membered chelated tetrahedral intermediate is formed. This intermediate resists further nucleophilic attack at -78 °C and only collapses to the desired ketone during the aqueous acidic quench [4].

Reaction Pathway Visualization

Fig 1: Reaction pathway for 5-Benzoyl-2-(triisopropylsilyl)oxazole synthesis.

Quantitative Reagent Matrix

| Reagent | MW ( g/mol ) | Eq. | Amount | Function |

| 2-(Triisopropylsilyl)oxazole | 225.41 | 1.00 | 22.54 g (100 mmol) | Starting Material |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.05 | 42.0 mL (105 mmol) | Strong Base |

| N-Methoxy-N-methylbenzamide | 165.19 | 1.10 | 18.17 g (110 mmol) | Acylating Agent |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 400 mL | Solvent |

| Saturated NH₄Cl (aq) | - | - | 100 mL | Quench Reagent |

Step-by-Step Experimental Protocol

Phase 1: Generation of 5-Lithio-2-(triisopropylsilyl)oxazole

-

Flame-dry a 1 L, 3-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.

-

Charge the flask with 2-(triisopropylsilyl)oxazole (22.54 g, 100 mmol) and anhydrous THF (400 mL). Establish a positive nitrogen atmosphere.

-

Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach -78 °C.

-

Load the dropping funnel with n-butyllithium (42.0 mL, 2.5 M in hexanes, 105 mmol) via a dry syringe.

-

Add the n-BuLi dropwise over 30 minutes. Critical Step: Adjust the addition rate to ensure the internal temperature does not exceed -70 °C to prevent degradation of the organolithium species.

-

Stir the resulting pale-yellow solution at -78 °C for 45 minutes to ensure quantitative metalation at the C-5 position.

Phase 2: Electrophilic Acylation 7. In a separate flame-dried flask, dissolve N-methoxy-N-methylbenzamide (18.17 g, 110 mmol) in 50 mL of anhydrous THF. 8. Transfer this solution to the dropping funnel and add it dropwise to the 5-lithiooxazole intermediate at -78 °C over 20 minutes. 9. Maintain the reaction mixture at -78 °C for an additional 2 hours to allow for complete formation of the tetrahedral intermediate.

Phase 3: Quench and Workup 10. Quench the reaction strictly at -78 °C by the slow, cautious addition of saturated aqueous ammonium chloride (100 mL). 11. Remove the cooling bath and allow the biphasic mixture to warm to room temperature (20–25 °C). The tetrahedral intermediate will collapse into the ketone product during this warming phase. 12. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL). 13. Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification 14. Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of hexanes/ethyl acetate (95:5 to 85:15 v/v). 15. Evaporate the product-containing fractions to afford 5-Benzoyl-2-(triisopropylsilyl)oxazole (Typical Yield: 80–85%) as a pale yellow oil that may crystallize upon standing.

In-Process Controls & Analytical Validation (Self-Validating System)

To ensure the integrity of the workflow, the following self-validating checks must be performed:

-

In-Process Control (IPC) for Metalation: Before adding the Weinreb amide, withdraw a 0.1 mL aliquot of the reaction mixture and quench it into 0.5 mL of D₂O. Extract with CDCl₃ and analyze via ¹H NMR. The disappearance of the oxazole C-5 proton (singlet, ~7.1 ppm) and >95% deuterium incorporation validates successful intermediate formation.

-

Post-Reaction TLC: Run a TLC using Hexanes/EtOAc (8:2). The starting material (2-TIPS-oxazole) elutes at Rf ~0.6, while the highly conjugated ketone product elutes lower at Rf ~0.4 and is strongly UV-active (254 nm).

-

Structural Confirmation (¹H NMR & LC-MS):

-

¹H NMR (CDCl₃): Look for the disappearance of the oxazole C-5 proton and the appearance of the characteristic benzoyl aromatic protons multiplet between 7.40 and 8.10 ppm. The bulky TIPS protons should remain intact as a multiplet around 1.15–1.40 ppm.

-

LC-MS (ESI+): The calculated exact mass is 329.18 Da. Expect a dominant[M+H]⁺ peak at m/z 330.18.

-

References

-

Miller, R. A., Smith, R. M., & Marcune, B. (2005). A convenient oxazole C-2 protecting group: the synthesis of 4- and 5-substituted oxazoles via metalation of 2-triisopropylsilyloxazoles. The Journal of Organic Chemistry, 70(22), 9074-9076. URL:[Link]

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Benzoyl-2-(triisopropylsilyl)oxazole

Introduction

Welcome to the technical support guide for the purification of 5-Benzoyl-2-(triisopropylsilyl)oxazole. This molecule presents a unique set of challenges during purification by column chromatography due to the interplay between the moderately polar benzoyl-oxazole core and the bulky, lipophilic triisopropylsilyl (TIPS) protecting group. The stability of the TIPS ether on silica gel is a critical consideration, as silyl ethers are susceptible to acid-catalyzed hydrolysis.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to enable researchers to achieve high purity and yield.

Our approach is grounded in the principles of chromatography, emphasizing a systematic methodology starting with Thin-Layer Chromatography (TLC) for method development. By understanding the causality behind each step, researchers can preemptively address common issues and logically troubleshoot unexpected outcomes.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the most common issues encountered during the column chromatography of 5-Benzoyl-2-(triisopropylsilyl)oxazole.

Issue 1: Poor Separation of the Product from Impurities

Question: My TLC analysis shows my product spot is very close to an impurity spot (ΔRf < 0.1). How can I improve the separation on the column?

Answer: Achieving good separation is predicated on optimizing the selectivity of your chromatographic system. Here are several causative factors and their solutions:

-

Cause 1: Suboptimal Solvent System Polarity. The eluting power of your mobile phase is not correctly balanced to exploit the polarity differences between your product and the impurities.

-

Solution: Fine-Tune the Eluent. A systematic approach to adjusting solvent polarity is crucial. For compounds of moderate polarity like this oxazole derivative, a hexane/ethyl acetate system is an excellent starting point.[3][4] Prepare several TLC plates with varying ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc). The ideal system will place the Rf of the desired product between 0.25 and 0.4, maximizing the separation from other components.[5] If a binary system is insufficient, consider adding a third solvent. For instance, adding a small percentage of dichloromethane (DCM) can subtly alter selectivity without drastically increasing polarity.[3]

-

-

Cause 2: Isocratic Elution is Insufficient. If impurities are either much less polar or much more polar than your product, a single solvent mixture (isocratic elution) may not be effective. Non-polar impurities will elute too quickly with the product, while polar impurities will remain on the baseline.

-

Solution: Employ a Gradient Elution. Start the column with a less polar solvent system (e.g., 95:5 Hexane:EtOAc) to elute highly non-polar impurities first. Then, gradually and systematically increase the polarity of the mobile phase (e.g., to 80:20 Hexane:EtOAc) to elute your product, leaving the more polar impurities adsorbed to the silica at the top of the column.[6]

-

Issue 2: Product Decomposition on the Column

Question: I'm observing a new, more polar spot on my TLC analysis of the collected fractions, and my overall yield is low. I suspect the TIPS group is being cleaved. What should I do?

Answer: This is a critical and common issue. The triisopropylsilyl (TIPS) group, while significantly more stable than smaller silyl ethers like TMS, can undergo hydrolysis under acidic conditions.[1][2][7] Standard silica gel is inherently acidic (pKa ≈ 4-5) and can catalyze the cleavage of the Si-O bond.[8]

-

Cause: Acid-Catalyzed Hydrolysis on Silica Gel. The lone pairs on the oxygen atoms of surface silanol groups (Si-OH) on the silica can protonate the ether oxygen of the TIPS group, making it a better leaving group for nucleophilic attack by trace water in the solvents.

-

Solutions:

-

Neutralize the Eluent: Add a small amount of a volatile base, such as triethylamine (TEA), to your mobile phase (typically 0.1-1% v/v).[3] The TEA will preferentially interact with the acidic silanol groups, effectively neutralizing the stationary phase and preventing product decomposition. Always perform a preliminary TLC with the TEA-modified eluent to ensure it doesn't negatively affect the separation.

-

Use a Different Stationary Phase: If decomposition persists, consider using a less acidic stationary phase. Neutral alumina can be an effective alternative for acid-sensitive compounds.[3]

-

Minimize Residence Time: Work efficiently. Do not let the compound sit on the packed column for an extended period before starting the elution. The longer the contact time with the silica, the greater the opportunity for decomposition.

-

Issue 3: Product Streaking or Tailing on TLC and Column

Question: My product spot on the TLC plate is not round but appears as a long streak or "tail." This is also leading to broad, impure fractions from my column. Why is this happening?

Answer: Peak tailing is often a sign of undesirable secondary interactions between the analyte and the stationary phase, or issues with the sample application.

-

Cause 1: Strong Interaction with Acidic Silanols. The nitrogen atom in the oxazole ring is weakly basic and can interact strongly with the acidic silanol groups on the silica surface, causing tailing.[8]

-

Solution: As with preventing decomposition, adding 0.1-1% triethylamine (TEA) to the eluent will cap these active sites and result in more symmetrical, well-defined peaks.[3]

-

-

Cause 2: Sample Overload. Applying too much sample to the TLC plate or column can saturate the stationary phase at the point of application, leading to tailing.

-

Solution: For TLC, use a micro-capillary to apply a very small, concentrated spot. For column chromatography, ensure the amount of crude material is appropriate for the column diameter (typically no more than 1-5% of the silica gel mass).

-

-

Cause 3: Inappropriate Sample Loading Solvent. Dissolving the sample in a solvent that is significantly more polar than the mobile phase can cause band broadening and streaking.[9]

-

Solution: Dissolve the crude product in a minimal amount of the initial, non-polar mobile phase. If solubility is an issue, use a slightly more polar solvent like DCM, but use the absolute minimum volume required. An alternative "dry loading" technique, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is often the best practice.[10]

-

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of 5-Benzoyl-2-(triisopropylsilyl)oxazole? A1: Based on its structure, the compound is expected to be of low to medium polarity. A good starting point for TLC analysis is 20% ethyl acetate in hexanes (an 8:2 Hexane:EtOAc mixture).[4] From there, you can adjust the ratio to achieve the target Rf value of 0.25-0.4.

Q2: What are the likely impurities I should be looking for? A2: Impurities will depend on the synthetic route. Common syntheses like the Van Leusen reaction may leave unreacted starting materials (e.g., a benzoyl-containing aldehyde and a silylated TosMIC derivative).[11][12] The most common process-related impurity is the de-silylated product, 5-Benzoyloxazole, which will be significantly more polar (lower Rf) than the desired product.

Q3: Can I use reverse-phase chromatography for this purification? A3: While possible, normal-phase chromatography on silica gel is generally the preferred and more cost-effective method for compounds of this nature that are soluble in organic solvents. Reverse-phase (C18) chromatography, using polar solvents like water/acetonitrile or water/methanol, is typically reserved for highly polar or water-soluble compounds.[3]

Data Presentation & Protocols

Table 1: Example TLC Solvent System Optimization

This table provides representative data for developing a separation method for 5-Benzoyl-2-(triisopropylsilyl)oxazole and a common, more polar impurity (de-silylated byproduct).

| Solvent System (Hexane:Ethyl Acetate) | Product Rf | Impurity Rf (5-Benzoyloxazole) | ΔRf | Assessment |

| 90:10 | 0.55 | 0.15 | 0.40 | Too high; product elutes too quickly. |

| 80:20 | 0.35 | 0.05 | 0.30 | Optimal; Good separation and ideal product Rf. [5] |

| 70:30 | 0.20 | 0.02 | 0.18 | Sub-optimal; product Rf is low, separation is reduced. |

Experimental Protocols

Protocol 1: TLC Method Development

This protocol is foundational for a successful column separation.

-

Prepare Sample: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a volatile solvent (e.g., 0.5 mL of DCM or ethyl acetate).

-

Spot TLC Plate: Using a fine capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate (silica gel 60 F254). Make the spot as small and concentrated as possible.

-

Develop Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 80:20 Hexane:EtOAc). Ensure the chamber is saturated with solvent vapor by lining it with filter paper. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualize: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The benzoyl and oxazole moieties are strong UV chromophores.

-

Analyze: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Optimize the solvent system until the desired product has an Rf of ~0.3-0.4 and is well-separated from all impurities.[5]

Protocol 2: Flash Column Chromatography Purification

This protocol assumes a suitable solvent system has been identified via TLC.

-

Column Preparation:

-

Select a column of appropriate size for the amount of crude material.

-

Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

-

Prepare a slurry of silica gel in the initial, least polar mobile phase.

-

Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles. Allow the solvent to drain until it is level with the top of the silica bed. Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[10]

-

-

Sample Loading (Dry Loading Recommended):

-

Dissolve the crude product in a minimal amount of a low-boiling solvent (e.g., DCM).

-

Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.

-

Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

-

Carefully add this powder to the top of the prepared column.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the top of the column.

-

Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate (a drop rate of a few drops per second is typical).

-

Begin collecting fractions in an ordered array of test tubes.

-

If using a gradient, start with the low-polarity solvent system and systematically switch to solvent mixtures of increasing polarity.

-

-

Fraction Analysis and Product Isolation:

-

Monitor the collected fractions by TLC to identify which ones contain the pure product.

-

Combine the pure fractions into a clean, pre-weighed round-bottom flask.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 5-Benzoyl-2-(triisopropylsilyl)oxazole.

-

Visualizations

Purification Workflow Diagram

Caption: Workflow for purification of 5-Benzoyl-2-(triisopropylsilyl)oxazole.

Troubleshooting Logic Diagram

Caption: Troubleshooting common issues in column chromatography.

References

- BenchChem. (2025). A Comparative Guide to the Hydrolytic Stability of Isopropylsilyl Ethers and tert-Butyldimethylsilyl (TBS) Ethers. BenchChem.

- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.

- BenchChem. (2025).

- BenchChem. (n.d.). Application Notes and Protocols: A Guide to Orthogonal Protection and Deprotection of Silyl Ethers. BenchChem.

- Kocienski, P. J. (n.d.). Hydroxyl Protecting Groups. Thieme.

- BenchChem. (2025).

- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.

- HALO Columns. (2023, November 3).

- ResearchGate. (2015, June 18).

- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.

- BenchChem. (2025). Technical Support Center: Purification of 2-(2,5-Dimethoxybenzoyl)oxazole. BenchChem.

- BenchChem. (n.d.). Managing Impurities in the Large-Scale Synthesis of 2-Iodo-5-(m-tolyl)oxazole. BenchChem.

- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. BenchChem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chromatography [chem.rochester.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. hplc.eu [hplc.eu]

- 9. halocolumns.com [halocolumns.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Support Center: Minimizing Side Reactions During Oxazole Lithiation

Welcome to the technical support center for oxazole lithiation. This guide is designed for researchers, scientists, and drug development professionals who utilize the oxazole scaffold in their synthetic endeavors. The oxazole ring is a privileged structure in medicinal chemistry, but its successful functionalization via lithiation is often hampered by a variety of side reactions.[1][2][3][4] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges, ensuring higher yields and product purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the lithiation of oxazoles. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Problem 1: Low or No Yield of the Desired Product, with Recovery of Starting Material.

Question: My oxazole lithiation reaction is not proceeding. I'm recovering most of my starting material after quenching with an electrophile. What could be the issue?

Answer: This is a common problem that typically points to issues with the deprotonation step. Several factors could be at play:

-

Insufficiently Strong Base: The acidity of the C2-proton of oxazole is approximately pKa ≈ 20.[5] While n-butyllithium (n-BuLi) is often sufficient, highly substituted or electron-rich oxazoles may require a stronger base.

-

Poor Quality of Reagents or Solvents: Organolithium reagents are highly sensitive to moisture and air. Solvents must be rigorously dried.

-

Inadequate Temperature Control: Lithiation of oxazoles is typically performed at very low temperatures (-78 °C) to ensure the stability of the lithiated intermediate.[6][7]

Troubleshooting Steps:

-

Verify Reagent Activity: Titrate your organolithium reagent to confirm its molarity. Common methods include titration with diphenylacetic acid or N-pivaloyl-o-toluidine.

-

Ensure Anhydrous Conditions: Flame-dry all glassware and allow it to cool under an inert atmosphere (argon or nitrogen). Use freshly distilled, anhydrous solvents. Ethereal solvents like tetrahydrofuran (THF) are preferred over diethyl ether due to their superior ability to solvate the lithium cation, which can enhance reactivity.[8][9][10]

-

Optimize the Base: Consider using a stronger base like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi). However, be aware that these stronger bases can sometimes be too harsh and may lead to other side reactions.[6] Lithium diisopropylamide (LDA) is often a good alternative, especially for C4/C5 lithiation when C2 is protected.[6][7]

-

Increase Reaction Time or Temperature (with caution): While low temperatures are crucial, if deprotonation is sluggish, a slight increase in temperature (e.g., from -78 °C to -60 °C) for a short period might be beneficial. However, this increases the risk of ring-opening.[11] Alternatively, a longer reaction time at -78 °C may be required.

Problem 2: Observation of a Ring-Opened Isocyanide Product.

Question: My reaction is producing a significant amount of an isocyanide byproduct, confirmed by its characteristic IR stretch. How can I prevent this?

Answer: The formation of an isocyanide is a hallmark side reaction in oxazole lithiation. The 2-lithio-oxazole species exists in equilibrium with a ring-opened isocyanide structure.[5][12][13] This equilibrium can be shifted towards the undesired open form, especially at higher temperatures.

Mechanism of Ring Opening:

Caption: Equilibrium between 2-lithio-oxazole and its ring-opened isocyanide form.

Troubleshooting Steps:

-

Strict Temperature Control: Maintain the reaction temperature at or below -78 °C throughout the deprotonation and electrophilic quench steps.[6] Even brief warming can irreversibly favor the ring-opened isomer.

-

Rapid Trapping: Add the electrophile as soon as the deprotonation is complete. Minimizing the lifetime of the lithiated intermediate reduces the opportunity for ring opening.

-

Use of Additives: In some cases, transmetalation to a different metal can stabilize the ring-closed form. For example, adding zinc chloride (ZnCl₂) after lithiation can generate a more stable organozinc species that is less prone to ring opening.[12]

-

Borane Complexes: An effective strategy to prevent ring opening is the formation of an oxazole-borane complex prior to lithiation. The borane coordinates to the nitrogen, which stabilizes the ring and prevents the electrocyclic ring-opening.[14]

Problem 3: Poor Regioselectivity in Substituted Oxazoles.

Question: I am trying to functionalize a substituted oxazole at the C4 or C5 position, but I am getting a mixture of isomers, including functionalization at the C2 position. How can I improve the regioselectivity?

Answer: The C2 proton is the most acidic on the oxazole ring, making it the primary site of deprotonation.[5][6] To achieve functionalization at other positions, a strategic approach is necessary.

Strategies for Regiocontrol:

-

C2-Protection: The most reliable method for achieving C4 or C5 functionalization is to protect the C2 position. A common and effective protecting group is the triisopropylsilyl (TIPS) group.[6][15][16] This group can be introduced by deprotonating at C2 with n-BuLi and then quenching with TIPSCl. Once the desired C4/C5 functionalization is complete, the TIPS group can be removed under mild conditions.

Experimental Protocol for C2-TIPS Protection:

-

Under an inert atmosphere, dissolve the oxazole in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add 1.1 equivalents of n-BuLi. Stir for 30-60 minutes.

-

Add 1.2 equivalents of TIPSCl and allow the reaction to slowly warm to room temperature.

-

Quench with saturated aqueous ammonium chloride and proceed with workup and purification.[17]

-

-

Choice of Base for C4/C5 Lithiation: With a C2-protecting group in place, a strong, non-nucleophilic base like LDA is often preferred over n-BuLi for deprotonation at C4 or C5.[6] LDA is less likely to cause side reactions at higher temperatures compared to n-BuLi.

-

Directed ortho-Metalation (DoM): If your oxazole has a directing group at a position adjacent to the desired lithiation site, this can be exploited. For example, a carboxylic acid or amide group at C4 can direct lithiation to the C5 position.

Decision Workflow for Regioselective Lithiation:

Caption: Decision tree for regioselective oxazole functionalization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for oxazole lithiation?

A1: Anhydrous tetrahydrofuran (THF) is generally the solvent of choice. Its ability to chelate the lithium cation helps to solubilize the organolithium reagent and the lithiated intermediate, often leading to cleaner and faster reactions compared to less polar solvents like diethyl ether.[8][9][10]

Q2: Can I use a Grignard reagent instead of an organolithium for deprotonation?

A2: Grignard reagents are generally not basic enough to deprotonate the C2 position of an oxazole. Strong organolithium bases like n-BuLi, s-BuLi, t-BuLi, or LDA are required.[6][7]

Q3: My electrophile is not reacting with the lithiated oxazole. What should I do?

A3: This could be due to several reasons. The lithiated oxazole may have decomposed (ring-opened) before the addition of the electrophile. Alternatively, the electrophile may not be reactive enough. Consider using a more reactive electrophile or adding an activating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) which can break up organolithium aggregates and increase reactivity.[18]

Q4: Are there alternative methods to C-H activation for functionalizing oxazoles?

A4: Yes, palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful methods for functionalizing pre-halogenated oxazoles.[6][15] Direct arylation and alkenylation via C-H activation using a palladium catalyst is also a viable strategy that avoids the need for pre-functionalization.[19]

Q5: How do I choose between n-BuLi and LDA?

A5: The choice of base depends on the specific substrate and the desired outcome.

| Base | Typical Use Case | Advantages | Disadvantages |

| n-BuLi | C2 deprotonation of unsubstituted or simple oxazoles. | Commercially available, inexpensive. | Can act as a nucleophile, may be too harsh for some substrates.[6][7] |

| LDA | C4/C5 deprotonation of C2-protected oxazoles. | Strongly basic but non-nucleophilic. | Often needs to be freshly prepared.[20] |

References

-

Synthesis, Reactions and Medicinal Uses of Oxazole . Pharmaguideline. Available at: [Link]

-

A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles . ResearchGate. Available at: [Link]

-

Effects of base, electrophile, and substrate on the selective alkylation of heteroaromatic systems . Caltech. Available at: [Link]

-

Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates . ResearchGate. Available at: [Link]

-

Oxazole - Wikipedia . Wikipedia. Available at: [Link]

-

Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles . ResearchGate. Available at: [Link]

-